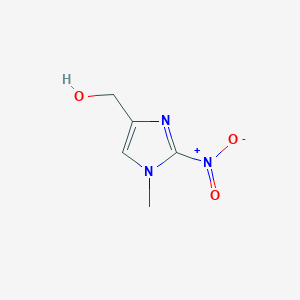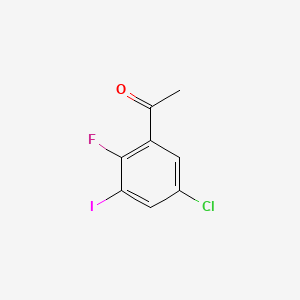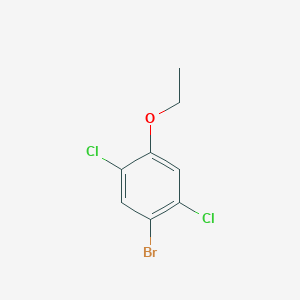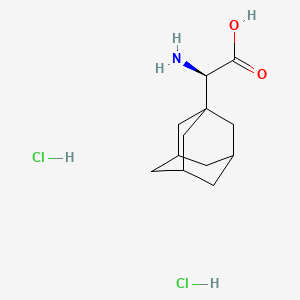
(R)-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is a chiral amino acid derivative It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an aminoacetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is functionalized to introduce the amino group.
Functionalization: The adamantane is subjected to bromination to form 1-bromoadamantane.
Amination: The bromoadamantane undergoes a nucleophilic substitution reaction with glycine to form the amino acid derivative.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted amino acids.
科学的研究の応用
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical studies to understand protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of catalysts and other industrial chemicals.
作用機序
The mechanism of action of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and hydrophobic framework that can enhance binding affinity and selectivity. The aminoacetic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Adamantane: The parent hydrocarbon structure, used in various applications including antiviral drugs.
1-Bromoadamantane: An intermediate in the synthesis of adamantane derivatives.
Glycine: The simplest amino acid, used as a building block in peptide synthesis.
Uniqueness
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is unique due to the combination of the adamantane moiety and the aminoacetic acid group. This structural feature imparts distinct physicochemical properties and biological activities, making it valuable in diverse research and industrial applications.
特性
分子式 |
C12H21Cl2NO2 |
|---|---|
分子量 |
282.20 g/mol |
IUPAC名 |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;dihydrochloride |
InChI |
InChI=1S/C12H19NO2.2ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;;/h7-10H,1-6,13H2,(H,14,15);2*1H/t7?,8?,9?,10-,12?;;/m0../s1 |
InChIキー |
BNAWHUSMQMCKNC-FOQFFWTASA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)

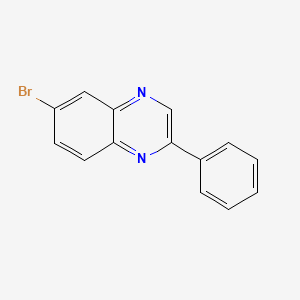
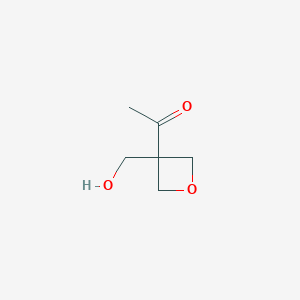


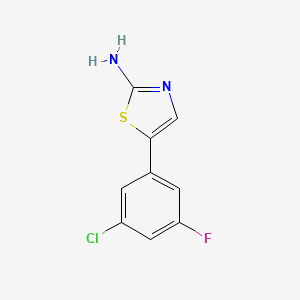
![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
